

Check Availability & Pricing

# DSM265 Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**DSM265** is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.[1] [2] Unlike the human host, the parasite relies solely on the de novo synthesis of pyrimidines, making PfDHODH an attractive target for antimalarial drugs.[3] **DSM265** has demonstrated potent activity against both the blood and liver stages of P. falciparum in preclinical and clinical studies, positioning it as a promising candidate for both treatment and chemoprevention of malaria.[2][4] Its long half-life supports the potential for single-dose treatment or once-weekly prophylactic dosing.[1][5]

These application notes provide detailed protocols for the formulation and in vivo evaluation of **DSM265** in common preclinical and clinical models.

# Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

**DSM265** exerts its antimalarial effect by binding to and inhibiting PfDHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the de novo pyrimidine biosynthetic pathway. By blocking this step, **DSM265** deprives the parasite of essential pyrimidine nucleotides required for DNA and RNA synthesis, ultimately leading to parasite



death.[6][7] The high selectivity of **DSM265** for the parasite enzyme over the human ortholog contributes to its favorable safety profile.[8]



Click to download full resolution via product page

Caption: Inhibition of the Plasmodium pyrimidine biosynthesis pathway by **DSM265**.

# Data Presentation: Quantitative In Vivo Data Summary

The following tables summarize key quantitative data for **DSM265** from various in vivo studies.



Table 1: Pharmacokinetics of DSM265 in Preclinical

**Species and Humans** 

| Species | Dose     | Route | Cmax<br>(ng/mL)             | Tmax (h) | t½ (h)   | Referenc<br>e(s) |
|---------|----------|-------|-----------------------------|----------|----------|------------------|
| Mouse   | 2 mg/kg  | Oral  | 182.3                       | 1        | 3.5      | [4]              |
| Mouse   | 10 mg/kg | Oral  | 1284.5                      | 1.5      | 2.5      | [4]              |
| Mouse   | 50 mg/kg | Oral  | 3950                        | 4        | 3.2      | [4]              |
| Human   | 150 mg   | Oral  | ~1310 -<br>34800<br>(range) | 1.5 - 4  | 86 - 118 | [9]              |
| Human   | 400 mg   | Oral  | ~1707<br>(AUC)              | N/A      | ~96      | [5]              |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life; AUC: Area under the curve.

**Table 2: In Vivo Efficacy of DSM265** 



| Model               | Parasite<br>Strain   | Dose<br>Regimen                                     | Efficacy<br>Endpoint                                     | Result              | Reference(s |
|---------------------|----------------------|-----------------------------------------------------|----------------------------------------------------------|---------------------|-------------|
| SCID Mouse          | P. falciparum<br>3D7 | 1.5 mg/kg,<br>b.i.d., 4 days                        | ED90                                                     | 3 mg/kg/day         | [10]        |
| SCID Mouse          | P. falciparum<br>3D7 | 6.4 mg/kg,<br>b.i.d., 4 days                        | Max. parasite killing                                    | 13 mg/kg/day        | [10]        |
| Human<br>(CHMI)     | P. falciparum        | 150 mg,<br>single dose                              | Parasite<br>Reduction<br>Ratio (48h)                     | 1.55                | [9]         |
| Human<br>(CHMI)     | P. falciparum        | 400 mg,<br>single dose<br>(1 day pre-<br>challenge) | Prophylactic<br>Efficacy                                 | Complete protection | [11][12]    |
| Human<br>(Phase 2a) | P. falciparum        | 400 mg,<br>single dose                              | Adequate Clinical and Parasitologic al Response (Day 14) | 85%                 | [12]        |

b.i.d.: twice daily; ED90: 90% effective dose; CHMI: Controlled Human Malaria Infection.

## **Experimental Protocols**

## Protocol 1: Oral Formulation of DSM265 for Murine Studies

This protocol describes the preparation of a suspension of **DSM265** suitable for oral gavage in mice.

#### Materials:

- **DSM265** (tosylate salt or free base)
- Sodium carboxymethylcellulose (Na-CMC)



- Benzyl alcohol
- Tween 80 (Polysorbate 80)
- Sterile water for injection
- Sterile glass vials
- Magnetic stirrer and stir bar
- Homogenizer (optional)

#### Procedure:

- Prepare the vehicle solution:
  - o In a sterile glass vial, add sterile water.
  - While stirring, slowly add 0.5% (w/v) Na-CMC. Mix until fully dissolved.
  - Add 0.5% (v/v) benzyl alcohol and 0.4% (v/v) Tween 80 to the solution.
  - Continue stirring until a homogenous vehicle solution is formed.[1]
- Prepare the **DSM265** suspension:
  - Weigh the required amount of **DSM265** powder based on the desired final concentration and dosing volume.
  - Slowly add the DSM265 powder to the prepared vehicle while vortexing or stirring.
  - Continue to mix thoroughly to ensure a uniform suspension. For higher concentrations or to improve uniformity, a brief period of homogenization may be beneficial.
- Administration:
  - Administer the suspension to mice via oral gavage at the desired dose.



 Ensure the suspension is well-mixed immediately before each administration to prevent settling.



Click to download full resolution via product page

Caption: Workflow for preparing **DSM265** oral suspension for mouse studies.

## Protocol 2: In Vivo Efficacy Assessment in a P. falciparum SCID Mouse Model

This protocol outlines a standard 4-day test to evaluate the efficacy of **DSM265** against blood-stage P. falciparum in humanized mice.

Model:

## Methodological & Application





- Mouse Strain: NOD-scid IL-2Rynull (NSG) mice are recommended as they support higher levels of parasitemia without requiring myelosuppression.[13][14]
- Humanization: Mice are engrafted with human red blood cells (hRBCs) to support parasite growth. This is typically achieved by daily intravenous injection of hRBCs.[14]
- Parasite Strain: A human-adapted P. falciparum strain such as 3D7 or NF54 is used.[13][15]

#### Procedure:

- Infection:
  - Infect hRBC-engrafted NSG mice intravenously with approximately 20 x 106P. falciparum-infected erythrocytes.[14]
- Monitoring Parasitemia:
  - Beginning 3 days post-infection, monitor peripheral blood parasitemia daily.
  - Prepare thin blood smears from tail blood and stain with Giemsa.
  - Alternatively, use flow cytometry with a nucleic acid stain (e.g., SYTO-16) to quantify parasitemia.[16]
- Treatment:
  - Once parasitemia is established (typically day 3 post-infection), randomize mice into treatment and vehicle control groups.
  - Administer **DSM265** (formulated as in Protocol 1) or vehicle orally once or twice daily for four consecutive days.[10][13]
- Efficacy Readout:
  - Continue daily monitoring of parasitemia for several days after the final dose to assess parasite clearance and any potential recrudescence.



• The efficacy is determined by comparing the reduction in parasitemia in the treated groups to the vehicle control group.





Click to download full resolution via product page

Caption: Experimental workflow for assessing **DSM265** efficacy in a SCID mouse model.

## Protocol 3: Formulation for Controlled Human Malaria Infection (CHMI) Studies

For clinical studies, an amorphous spray-dried dispersion (SDD) of **DSM265** is used to improve solubility and bioavailability.[11][16]

#### Materials:

- **DSM265** 25% spray-dried dispersion (250 mg/g)
- · Vehicle components:
  - Methocel A4M (hydroxypropyl methylcellulose)
  - Polysorbate 80
  - Simethicone emulsion
  - Sucralose
  - Ethyl vanillin
- Purified water
- Calibrated dosing bottles

#### Procedure:

- Vehicle Preparation:
  - On the day of dosing, prepare the vehicle by dissolving the following in purified water:
    - 0.1% Methocel A4M
    - 0.1% Polysorbate 80



- 0.005% Simethicone emulsion
- 0.5% Sucralose
- 0.05% Ethyl vanillin[11]
- Reconstitution of DSM265:
  - Weigh the appropriate amount of the 25% DSM265 SDD powder to achieve the target dose (e.g., 400 mg of active DSM265).
  - Reconstitute the powder in a specified volume of the prepared vehicle (e.g., 240 mL) in a dosing bottle.[11]
  - Mix thoroughly to ensure the SDD is fully suspended.
- Administration:
  - The oral liquid suspension is administered to the study participant under observation.
  - A placebo, consisting of the SDD excipient (hydroxypropylmethylcellulose acetate succinate) reconstituted in the same vehicle, is used for the control group to maintain blinding.[11]

## Conclusion

**DSM265** is a promising antimalarial candidate with a well-defined mechanism of action and demonstrated in vivo efficacy. The protocols provided here for the formulation and evaluation of **DSM265** in both preclinical murine models and clinical human challenge studies offer a foundation for researchers in the field of antimalarial drug development. Proper formulation, particularly the use of spray-dried dispersions for clinical applications, is crucial for achieving adequate oral bioavailability. The humanized mouse model and the CHMI model are powerful tools for the preclinical and early clinical assessment of novel antimalarial compounds like **DSM265**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Spray Dried Dispersion (SDD)-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. researchgate.net [researchgate.net]
- 5. A pharmacokinetic—pharmacodynamic model for chemoprotective agents against malaria -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of humanized mouse models to study human malaria parasite infection -PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSM265 | Medicines for Malaria Venture [mmv.org]
- 8. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rynull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Further Improvements of the P. falciparum Humanized Mouse Model PMC [pmc.ncbi.nlm.nih.gov]



- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [DSM265 Formulation for In Vivo Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607214#dsm265-formulation-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com